molecular formula C10H10ClNO2 B2610867 5-(4-Chlorophenyl)morpholin-3-one CAS No. 1391115-83-5

5-(4-Chlorophenyl)morpholin-3-one

Cat. No. B2610867
CAS RN: 1391115-83-5
M. Wt: 211.65
InChI Key: AGRTXAHPPRVUDA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized using the Mannich reaction . Another example is the preparation of 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole .


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)morpholin-3-one consists of a morpholinone ring attached to a 4-chlorophenyl group .

Scientific Research Applications

Antinociceptive Effects

A study explored the antinociceptive activity of 4-substituted derivatives of 5-(4-chlorophenyl)morpholin-3-one in mice. These compounds produced antinociceptive effects in both the hot plate test and the writhing test without impacting motor coordination and myorelaxation in animals (Listos et al., 2013).

Crystal Structure Analysis

Research on the crystal structure of dimethomorph, a morpholine fungicide, reveals the dihedral angles and three-dimensional structure of the molecule, providing insights into its physical and chemical properties (Kang et al., 2015).

Anticonvulsant Activity

A study on 3-amino- and 5-aminopyrazoles, which include 4-chlorophenyl morpholin-4-yl derivatives, demonstrated strong anticonvulsant effects. One compound in particular showed significant efficacy in blocking sodium channels and in the Maximal Electroshock Seizure (MES) test (Lankau et al., 1999).

Tumor Necrosis Factor Alpha Inhibition

A study involving the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are key intermediates that inhibit tumor necrosis factor alpha and nitric oxide, offers insights into potential therapeutic applications (Lei et al., 2017).

DNA-dependent Protein Kinase Inhibition

Research involving the synthesis of 2,3-dihydrothiopyran-4-ones used in the inhibition of DNA-dependent protein kinase (DNA-PK) includes the use of 5-(4-chlorophenyl)morpholin-3-one derivatives (Bi et al., 2005).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, including 5-(4-chlorophenyl)morpholin-3-one derivatives, showed that these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Lysosome-targetable Fluorescent Probes

The development of a morpholine-type naphthalimide chemsensor for trivalent metal ions (Fe3+, Al3+, Cr3+) in living cells is another application. This probe exhibited excellent imaging ability for these ions in living cells with low cytotoxicity (Ye et al., 2019).

Anticonvulsive and n-Cholinolytic Activities

A study synthesized new compounds that exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, utilizing 5-(4-chlorophenyl)morpholin-3-one derivatives (Papoyan et al., 2011).

Apoptosis Induction in Cancer Cells

Research on novel morpholin-3-one derivatives, including 5-(4-chlorophenyl)morpholin-3-one, showed that these compounds induced apoptosis and elevated the levels of P53 and Fas proteins in A549 lung cancer cells (He et al., 2007).

Chemical Kinetics and Mechanisms

The study of the kinetics and mechanisms of reactions involving 5-(4-chlorophenyl)morpholin-3-one derivatives with alicyclic amines provides insights into the reaction pathways and rates (Castro et al., 2001).

Antidepressive Activity

Research on 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride, a derivative of 5-(4-chlorophenyl)morpholin-3-one, indicated potent antidepressant activities in a forced swim mice model (Guo Ya-nan, 2010).

Molluscicidal Agent

A study synthesized and evaluated 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate as a potential molluscicidal agent. The compound showed good efficacy in this regard (Duan et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Aminophenyl)morpholin-3-one, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

5-(4-chlorophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRTXAHPPRVUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)morpholin-3-one

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